molecular formula C16H9FN2OS B1334161 2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde CAS No. 820245-76-9

2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde

Cat. No.: B1334161
CAS No.: 820245-76-9
M. Wt: 296.3 g/mol
InChI Key: OWVCGYHLJVQCFV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde (CAS 820245-76-9) is a high-value chemical building block with significant potential in medicinal chemistry and anticancer research. This compound features a benzo[d]imidazo[2,1-b]thiazole core structure substituted with a 4-fluorophenyl group and an aldehyde functionality at the 3-position, providing a versatile handle for further synthetic modification. The molecular formula is C16H9FN2OS with a molecular weight of 296.32 g/mol. The compound serves as a key synthetic intermediate for developing novel therapeutic agents, particularly in oncology research. Recent studies have demonstrated that structurally related imidazo[2,1-b]thiazole derivatives exhibit potent antitumor activity against aggressive breast cancer cell lines such as MDA-MB-231 by targeting the vascular endothelial growth factor receptor-2 (VEGFR-2) enzyme, a critical mediator of tumor angiogenesis . The 4-fluorophenyl substitution pattern is strategically important, as fluorinated aromatic systems often enhance metabolic stability and binding affinity in drug candidates. This reagent is offered exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound using appropriate safety precautions, including personal protective equipment and adequate ventilation. Store under recommended conditions to maintain stability and purity.

Properties

IUPAC Name

2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FN2OS/c17-11-7-5-10(6-8-11)15-13(9-20)19-12-3-1-2-4-14(12)21-16(19)18-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVCGYHLJVQCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Iodination at the Aldehyde Position

This compound undergoes iodination via an oxidative process mediated by iodine and tert-butyl hydroperoxide (TBHP). The reaction proceeds in acetonitrile at 60°C, yielding 3-iodo-2-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazole.

Reagents/Conditions Product Yield Reference
I₂, TBHP (70% aq.), CH₃CN, 60°C3-Iodo-2-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazole68%

Mechanistic Insight :
The aldehyde group acts as a directing group, facilitating electrophilic aromatic substitution. TBHP oxidizes iodine to generate iodonium ions, which attack the activated aromatic position .

Schiff Base Formation

The aldehyde reacts with primary amines to form imine-linked derivatives. This reaction is catalyzed by p-toluenesulfonic acid (PTSA) in toluene.

Reagents/Conditions Product Yield Reference
Aniline derivatives, PTSA, toluene, refluxCorresponding Schiff bases (e.g., 3a-g )75–92%

Example :
Reaction with 4-nitroaniline produces a Schiff base with antimycobacterial activity (IC₅₀: 2.32 μM against M. tuberculosis) .

Thiazolidinone Cyclization

Condensation with thiolactic acid or thioglycolic acid in the presence of ZnCl₂ yields thiazolidinone derivatives.

Reagents/Conditions Product Yield Reference
Thiolactic acid, ZnCl₂, 1,4-dioxane, rt5-(2-(4-Fluorophenyl)imidazothiazolyl)thiazolidin-4-one82%

Application :
These derivatives exhibit epidermal growth factor receptor (EGFR) inhibition, with IC₅₀ values <10 μM .

Selenylation via C–H Functionalization

Regioselective selenylation at the C5 position occurs using phenylselenyl chloride and urea hydrogen peroxide (UHP) as an oxidant.

Reagents/Conditions Product Yield Reference
PhSeCl, UHP, CH₃CN, 80°C5-Selenyl-2-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde78%

Key Feature :
This metal-free method avoids the use of transition-metal catalysts, enhancing sustainability .

Reductive Amination

The aldehyde is reduced to a primary alcohol using sodium borohydride (NaBH₄), enabling further functionalization.

Reagents/Conditions Product Yield Reference
NaBH₄, MeOH, 0°C to rt3-(Hydroxymethyl)-2-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazole89%

Utility :
The alcohol intermediate serves as a precursor for alkylation or glycosylation reactions .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the C3 position.

Reagents/Conditions Product Yield Reference
Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF, 100°C3-Aryl-2-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazoles60–85%

Example :
Coupling with 4-methoxyphenylboronic acid enhances antitubercular activity (IC₉₀: 7.05 μM) .

Comparative Reactivity of Analogues

Compound Reactivity Profile
2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehydeHigher electrophilicity due to bromine; undergoes faster Suzuki coupling
6-(4-Fluorophenyl)imidazo[2,1-b] thiazole-5-carbaldehydeAldehyde at C5 position shows reduced steric hindrance in condensation reactions

Scientific Research Applications

1. Anticancer Properties

Research indicates that derivatives of 2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde exhibit significant anticancer properties. Notably, studies have shown effectiveness against various cancer cell lines, including:

  • Hep G2 Cell Line : Demonstrated cytotoxic effects, suggesting potential as an anti-liver cancer agent.
  • Melanoma Cell Lines : Exhibited promising results in inhibiting cell proliferation.

The mechanism of action may involve DNA damage enhancement through radiosensitization or other cellular interactions .

2. Antitubercular Activity

This compound and its derivatives have shown selective inhibition against Mycobacterium tuberculosis, indicating potential as antitubercular agents. For instance, related compounds have demonstrated promising IC50 values, highlighting their efficacy in targeting tuberculosis .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step synthetic strategies. The following general approach is often used:

  • Condensation Reaction : The reaction between 4-fluorobenzaldehyde and appropriate diamines to form intermediates.
  • Formation of Key Building Blocks : Subsequent reactions including hydrolysis to yield the final compound.
  • Characterization : The synthesized compounds are characterized using techniques such as NMR, HPLC, and mass spectrometry.

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of various imidazo[2,1-b]thiazole derivatives, this compound was tested against Hep G2 and melanoma cell lines. The results indicated that this compound significantly inhibited cell growth compared to control groups, with further investigations required to elucidate its mechanism of action .

Case Study 2: Antitubercular Activity Assessment

Another study focused on the antitubercular activity of benzo[d]imidazo[2,1-b]thiazole derivatives revealed that specific modifications in the molecular structure enhanced selectivity against Mycobacterium tuberculosis. The compound exhibited an IC50 value indicative of strong activity against the pathogen while maintaining low toxicity towards mammalian cells .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehydeSimilar fluorinated aromatic ringAntitubercular
Benzo[d]imidazo[2,1-b]thiazole-3-carboxaldehydeLacks fluorine substitutionAnticancer
2-(Phenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehydeNo halogen substituentGeneral antimicrobial properties

The fluorine substitution in this compound enhances its lipophilicity and bioavailability compared to other similar compounds. This modification may lead to differences in biological activity and selectivity towards specific targets in drug discovery .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Halogenation significantly impacts physical and chemical properties. Key comparisons include:

Compound Name Substituent(s) Melting Point (°C) C (%) H (%) N (%) Biological Activity Notes
2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde 4-Fluorophenyl, CHO Not reported Potential EGFR inhibition
N-(4-Chlorophenyl)-3-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazol-2-amine (4g) 4-Cl, 4-F, NH 222–224 63.24 3.27 10.52 Lower melting point vs. nitro derivatives
N-(4-Bromophenyl)-3-(4-fluorophenyl)benzo[d]imidazo[2,1-b]thiazol-2-amine (4h) 4-Br, 4-F, NH 220–222 63.24 3.27 10.52 Similar C/H/N to 4g; reduced activity vs. nitro
2-(4-Bromophenyl)-benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde 4-Br, CHO Not reported Higher molecular weight; potential solubility issues
  • Key Trends: Bromine/chlorine substituents reduce melting points compared to nitro groups (e.g., 4f: 255–258°C) due to weaker intermolecular forces .

Core Scaffold Modifications

Variations in the fused ring system influence conjugation and bioactivity:

Compound Name Core Structure Functional Groups Notable Properties
This compound Benzo[d]imidazo[2,1-b]thiazole CHO, 4-F Planar structure; suitable for π-π stacking
1-(4-Fluoro-benzoyl)-benzo[d]pyrrolo[2,1-b]thiazole-3-carbaldehyde Benzo[d]pyrrolo[2,1-b]thiazole CO, 4-F, CHO Reduced aromaticity; altered solubility
6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde 2,3-Dihydroimidazo[2,1-b][1,3]thiazole CHO, biphenyl Partial saturation; increased flexibility
  • Implications :
    • Planar benzoimidazothiazole derivatives exhibit stronger interactions with hydrophobic enzyme pockets .
    • Saturated cores (e.g., dihydroimidazo) may reduce metabolic stability but improve solubility .

Functional Group Variations

The carbaldehyde group enables diverse reactivity compared to other substituents:

Compound Name Functional Group Key Reactivity/Applications
This compound CHO Schiff base formation; pro-drug potential
4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde CHO Simpler structure; limited conjugation sites
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) Acetamide, triazole Enhanced hydrogen bonding; antimicrobial activity
  • Comparison :
    • Carbaldehyde derivatives are more reactive (e.g., forming hydrazones) than acetamide or amine analogs .
    • Triazole-containing analogs (e.g., 9b) exhibit improved water solubility but may face synthetic complexity .

Biological Activity

2-(4-Fluorophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C15H9FN2S
  • CAS Number : 820245-76-9
  • Molecular Weight : 268.31 g/mol
  • Structure : The compound features a benzoimidazole fused with a thiazole ring, which is known to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : Compounds similar to this compound have shown IC50 values ranging from 0.24 to 1.72 µM against human leukemia cell lines (HL-60 and U937) and cervical carcinoma cells (HeLa) .
  • Mechanism of Action : The anticancer activity is primarily mediated through the induction of apoptosis, characterized by phosphatidylserine externalization and caspase activation .

Antimycobacterial Activity

The compound has also been evaluated for its activity against Mycobacterium tuberculosis:

  • Inhibition Potency : Derivatives have shown promising results with IC50 values around 2.03 µM against Mtb H37Ra .
  • Selectivity : Notably, these compounds exhibit selective inhibition against Mtb while showing reduced activity towards non-tuberculous mycobacteria (NTM), indicating a potential for targeted therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of electron-withdrawing groups like fluorine enhances its potency against cancer cells and bacteria.

CompoundActivity TypeIC50 Value (µM)Cell Line/Organism
This compoundAnticancer0.79 - 1.6HL-60, HeLa
Similar DerivativeAntitubercular2.03Mtb H37Ra

Study on Antileukemic Activity

A study focusing on the synthesis of hybrid compounds combining imidazo-thiazole structures reported significant cytotoxic effects against murine leukemia cells (L1210) and human T-lymphocyte cells (CEM). The findings highlighted the importance of structural modifications in enhancing biological activity .

Study on Antimycobacterial Agents

Another study revealed that derivatives of benzo[d]-imidazo-[2,1-b]-thiazoles displayed selective inhibition against Mtb strains with minimal toxicity towards mammalian cells. This suggests their potential as lead compounds for developing new antitubercular drugs .

Q & A

Q. Table 1: Catalyst Performance in Solvent-Free Synthesis

CatalystTemp (°C)Yield (%)
Eaton’s reagent8090
PTSArt0
FeCl₃rt32

What strategies resolve contradictions in reported biological activity data across derivatives?

Level: Advanced
Answer:
Contradictions arise from substituent effects and assay variability. Mitigation approaches:

  • Structure-Activity Relationship (SAR) studies : Compare substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on EGFR inhibition (IC₅₀: 1–10 µM) .
  • Dose-response standardization : Test derivatives at multiple concentrations (e.g., 10–100 µM) to account for potency variations .
  • Enzyme specificity profiling : Derivatives may inhibit 5-lipoxygenase (89%) but not EGFR (63%), requiring target-specific assays .

How can regioselective functionalization (e.g., C–H selenylation) be achieved on the benzoimidazothiazole core?

Level: Advanced
Answer:

  • PIFA-mediated selenylation : React with organodiselenides in DCM at rt. Electron-withdrawing groups (e.g., –F) enhance yields (85–89%) via stable intermediate formation .
  • Substrate compatibility : 3-(4-fluorophenyl) derivatives react efficiently with diaryldiselenides (e.g., 5a: 82% yield) .
  • Mechanistic control : PIFA acts as a single-electron oxidant, avoiding radical pathways seen with KOt-Bu/CBrCl₃ .

What computational methods predict acetylcholinesterase inhibitory activity of derivatives?

Level: Advanced
Answer:

  • Molecular docking : Simulate binding to acetylcholinesterase (PDB: 4EY7). Derivatives with carbothioamide groups show stronger H-bonding (e.g., 4d: ΔG = −9.2 kcal/mol) .
  • QSAR modeling : Correlate electronic parameters (Hammett σ) with IC₅₀ values (R² > 0.85) .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .

What biological activities are associated with this compound’s derivatives?

Level: Basic
Answer:

  • Anticancer : EGFR inhibition (HeLa cells, IC₅₀: 2.1 µM for D04) .
  • Enzyme inhibition : Acetylcholinesterase (IC₅₀: 0.8 µM for 4a) and 5-lipoxygenase (89% inhibition) .
  • Anti-inflammatory/Analgesic : Carrageenin-induced edema reduction (40–60% at 50 mg/kg) .

How does the choice of catalyst influence the reaction pathway in benzoimidazothiazole synthesis?

Level: Advanced
Answer:

  • FeCl₃/ZnI₂ : Promotes aerobic oxidative cyclization via radical intermediates .
  • Eaton’s reagent : Facilitates Friedel-Crafts acylation through Brønsted acid catalysis, avoiding side reactions .
  • K₂CO₃ : Enables domino coupling of 2-mercaptobenzimidazoles with dihaloarenes at 130°C .
  • Mechanistic divergence : Switching from KHCO₃ (N-acetylation) to PIFA (selenylation) alters product regiochemistry .

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